molecular formula C12H18O3 B13384051 Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate CAS No. 23068-97-5

Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B13384051
CAS No.: 23068-97-5
M. Wt: 210.27 g/mol
InChI Key: WCPXMBJUQTVKGP-UHFFFAOYSA-N
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Description

Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C12H18O3 It is a derivative of cyclohexene, characterized by the presence of an ethyl ester group, a ketone group, and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of 2,6,6-trimethyl-4-oxo-2-cyclohexene-1-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, allowing the esterification process to occur efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, ensures the consistent production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites may exert their effects by modulating biochemical pathways, such as those involved in inflammation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,6,6-trimethyl-4-oxocyclohex-2-ene-1-carboxylate
  • Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate
  • Ethyl 2-oxocyclohex-3-ene-1-carboxylate

Uniqueness

Ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and industrial processes .

Properties

CAS No.

23068-97-5

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 4,6,6-trimethyl-2-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C12H18O3/c1-5-15-11(14)10-9(13)6-8(2)7-12(10,3)4/h6,10H,5,7H2,1-4H3

InChI Key

WCPXMBJUQTVKGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=O)C=C(CC1(C)C)C

Origin of Product

United States

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